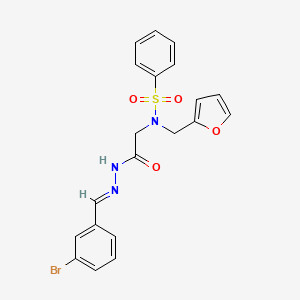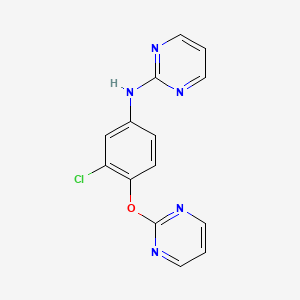
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, also known as CPYPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biological research.
Mecanismo De Acción
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine exerts its inhibitory activity by binding to the ATP-binding site of protein kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation, migration, and invasion, which are essential for cancer development and progression.
Biochemical and Physiological Effects:
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been shown to exhibit potent anticancer activity in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. Additionally, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has several advantages for use in lab experiments, including its high potency and selectivity for protein kinases, its low toxicity, and its ability to inhibit multiple protein kinases simultaneously. However, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine also has some limitations, including its poor solubility in water and its potential to interact with other compounds in biological systems, which may affect its activity and specificity.
Direcciones Futuras
There are several future directions for research on N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, including the development of more efficient and selective synthesis methods, the identification of novel protein kinase targets for N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine may have potential applications in other fields, such as agriculture and material science, which warrant further investigation.
Métodos De Síntesis
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine can be synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination reaction, and copper-catalyzed N-arylation reaction. The most commonly used method for synthesizing N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine is the Suzuki coupling reaction, which involves the reaction of 3-chloro-4-bromopyrimidine with 2-aminopyrimidine-5-boronic acid, followed by the addition of 3-chloro-4-hydroxyphenylboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been extensively studied for its potential applications in medicinal chemistry and biological research. It has been shown to exhibit potent inhibitory activity against various protein kinases, including c-Met, Axl, and Ron, which are involved in cancer development and progression. N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-9-10(20-13-16-5-1-6-17-13)3-4-12(11)21-14-18-7-2-8-19-14/h1-9H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWMUVYLDUPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

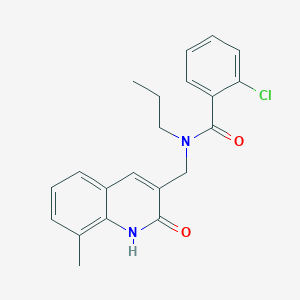


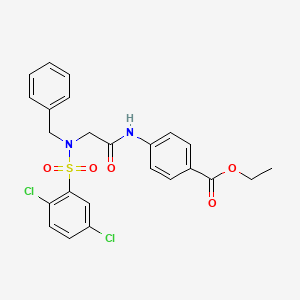
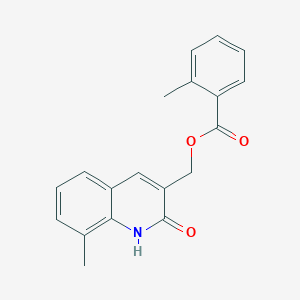
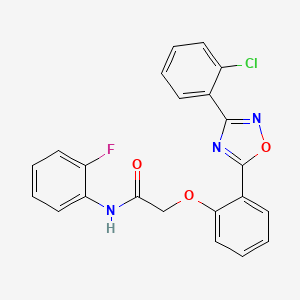
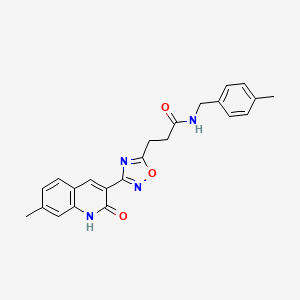
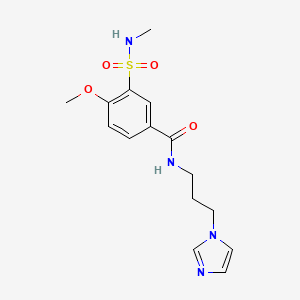
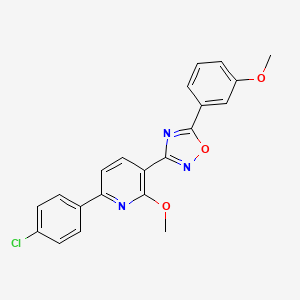
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)


